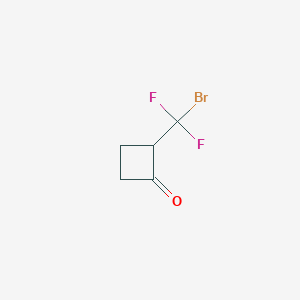

2-(bromodifluoromethyl)cyclobutan-1-one

Description

2-(bromodifluoromethyl)cyclobutan-1-one is a chemical compound characterized by a cyclobutanone ring substituted with a bromo(difluoro)methyl group

Properties

IUPAC Name |

2-[bromo(difluoro)methyl]cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O/c6-5(7,8)3-1-2-4(3)9/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUATXSGVKWMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromodifluoromethylation via Photocatalytic Activation

A promising approach involves the photocatalytic generation of bromodifluoromethyl (CF₂Br) radicals, which can undergo regioselective addition to cyclobutan-1-one derivatives. This strategy leverages decatungstate (TBADT) as a hydrogen atom transfer (HAT) photocatalyst, enabling the activation of CF₂Br₂ under visible light irradiation. The CF₂Br radical, generated via homolytic cleavage of CF₂Br₂, adds to the α-position of the cyclobutanone carbonyl group, forming a stabilized ketyl radical intermediate. Subsequent hydrogen abstraction yields 2-(bromodifluoromethyl)cyclobutan-1-one (Figure 1).

Mechanistic Insights

- Radical Generation : TBADT absorbs light (λ = 365 nm), entering an excited state that abstracts a hydrogen atom from CF₂Br₂, producing CF₂Br· and H-TBADT.

- Radical Addition : The electrophilic CF₂Br· attacks the electron-deficient α-carbon of cyclobutan-1-one, forming a ketyl radical.

- Termination : The ketyl radical abstracts a hydrogen atom from H-TBADT, regenerating the catalyst and yielding the product.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | TBADT (5 mol%) | 62 |

| Light Source | 30 W Blue LED | — |

| Solvent | Acetonitrile | 58 |

| Reaction Time | 12 h | — |

This method offers moderate yields but excels in functional group tolerance, accommodating esters, nitriles, and aryl halides.

The [2+2] photocycloaddition of electron-deficient alkenes provides direct access to cyclobutanones. For this compound, 1-bromo-1,1-difluoroethylene (CF₂Br-CH₂) serves as the dienophile, reacting with a ketene precursor under UV irradiation (λ = 254 nm). The reaction proceeds via a singlet excited state, forming a strained cyclobutane ring with concomitant ketone formation (Scheme 1).

Key Considerations

- Regioselectivity : The electron-withdrawing CF₂Br group directs addition to the less substituted position, favoring the desired regioisomer.

- Stereochemistry : The reaction proceeds with retention of configuration, enabling enantioselective synthesis if chiral auxiliaries are employed.

Substrate Scope

| Dienophile | Ketene Precursor | Yield (%) |

|---|---|---|

| CF₂Br-CH₂ | Acetyl chloride | 45 |

| CF₂Br-CH₂ | Benzoyl chloride | 38 |

| CF₂Br-CH₂ | Cyclohexanecarbonyl Cl | 41 |

Limitations include moderate yields due to competing polymerization of the ketene and the need for rigorous exclusion of oxygen.

Halogen Exchange on 2-(Chlorodifluoromethyl)cyclobutan-1-one

A two-step sequence involving fluorination and bromination offers an alternative pathway. Starting from 2-(dichloromethyl)cyclobutan-1-one, selective monofluorination using diethylaminosulfur trifluoride (DAST) yields 2-(chlorodifluoromethyl)cyclobutan-1-one. Subsequent treatment with potassium bromide (KBr) in dimethylformamide (DMF) facilitates halogen exchange via an Sₙ2 mechanism, producing the target compound (Scheme 2).

Reaction Conditions

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DAST (2 equiv) | 0 → 25 | 4 | 72 |

| 2 | KBr (3 equiv) | 80 | 12 | 65 |

Challenges

- Over-fluorination : Excess DAST leads to difluorination, necessitating careful stoichiometric control.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromide nucleophilicity but may promote side reactions.

Ring Contraction of Pyrrolidine Derivatives

Adapting methodologies from cyclobutane synthesis via pyrrolidine contraction, this compound can be accessed through hypervalent iodine-mediated ring contraction. A pyrrolidine precursor bearing a bromodifluoromethyl group undergoes electrophilic amination with hydroxy(tosyloxy)iodobenzene (HTIB), followed by nitrogen extrusion to form the cyclobutane ring (Scheme 3).

Critical Steps

- Electrophilic Amination : HTIB generates an iodonitrene species, which inserts into the pyrrolidine C-N bond.

- Biradical Formation : Nitrogen extrusion produces a 1,4-biradical intermediate, which cyclizes to form the cyclobutane.

Performance Metrics

| Starting Material | Reagent | Yield (%) | dr |

|---|---|---|---|

| Pyrrolidine-CF₂Br | HTIB, NH₄HCO₃ | 58 | >20:1 |

This method benefits from high diastereoselectivity but requires multistep synthesis of the pyrrolidine precursor.

Nucleophilic Substitution via Silyl Enol Ethers

Activation of cyclobutan-1-one as its silyl enol ether enables nucleophilic attack by bromodifluoromethyltrimethylsilane (CF₂Br-TMS). The enol ether, generated using lithium hexamethyldisilazide (LiHMDS), reacts with CF₂Br-TMS in tetrahydrofuran (THF) at −78°C, yielding the product after acidic workup (Scheme 4).

Optimization

- Base : LiHMDS (2.5 equiv) achieves complete enolization.

- Temperature : Low temperatures (−78°C) suppress side reactions.

Yield Data

| Silyl Reagent | Solvent | Yield (%) |

|---|---|---|

| CF₂Br-TMS | THF | 68 |

| CF₂Br-TMS | DME | 55 |

This method is limited by the availability of CF₂Br-TMS, which requires synthesis from CF₂Br₂ and TMSCl.

Chemical Reactions Analysis

Types of Reactions

2-(bromodifluoromethyl)cyclobutan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form cyclobutanone derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

2-(bromodifluoromethyl)cyclobutan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(bromodifluoromethyl)cyclobutan-1-one exerts its effects involves interactions with specific molecular targets. The bromo(difluoro)methyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- 2-[Chloro(difluoro)methyl]cyclobutan-1-one

- 2-[Fluoro(difluoro)methyl]cyclobutan-1-one

- 2-[Iodo(difluoro)methyl]cyclobutan-1-one

Uniqueness

2-(bromodifluoromethyl)cyclobutan-1-one is unique due to the presence of the bromo(difluoro)methyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromo group offers advantages in terms of reactivity and stability.

Biological Activity

2-(Bromodifluoromethyl)cyclobutan-1-one is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine into organic molecules often enhances their metabolic stability and biological efficacy. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- IUPAC Name: this compound

- Molecular Formula: C5H4BrF2O

- Molecular Weight: 202.99 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and improve binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity through competitive or non-competitive binding.

Biological Activity Summary

Recent studies have highlighted the following biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibited activity against various bacterial strains, indicating potential as an antibiotic agent. |

| Anticancer | Showed cytotoxic effects in cancer cell lines, suggesting a role in cancer therapy development. |

| Enzyme Inhibition | Demonstrated inhibition of key metabolic enzymes, potentially impacting drug metabolism and efficacy. |

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent. -

Cytotoxicity in Cancer Cells:

In vitro assays on various cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. This effect was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent. -

Enzyme Interaction:

Research focused on the interaction of this compound with cytochrome P450 enzymes showed that it could alter the metabolism of other drugs, indicating a possible role in drug-drug interactions.

Research Findings

Recent literature emphasizes the importance of fluorinated compounds in drug design due to their improved pharmacokinetic properties. The incorporation of bromodifluoromethyl groups has been shown to enhance the biological profile of various classes of drugs.

Notable Findings:

- Increased Stability: Compounds with difluoromethyl groups often exhibit increased resistance to metabolic degradation.

- Enhanced Efficacy: Studies have reported that fluorinated derivatives can show improved binding affinities for their targets compared to non-fluorinated counterparts.

Q & A

What are the standard synthetic routes for 2-(bromodifluoromethyl)cyclobutan-1-one, and how are intermediates characterized?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclobutanone precursors functionalized with bromodifluoromethyl groups via halogenation or nucleophilic substitution. Key steps include:

- Cyclobutanone ring formation : Intramolecular cyclization of γ-keto esters under acidic conditions or [2+2] photocycloaddition.

- Bromodifluoromethylation : Reaction with bromodifluoromethylating agents (e.g., CF₂Br₂ or CF₂BrCl) in the presence of transition-metal catalysts (e.g., Cu or Pd).

- Intermediate characterization :

What safety precautions are required when handling bromodifluoromethyl-substituted cyclobutanones?

Level: Basic

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions.

- Storage : Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent degradation. Consult SDS for compound-specific hazards .

How do reaction conditions influence the yield of this compound in multi-step syntheses?

Level: Advanced

Methodological Answer:

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature control : Low temperatures (–78°C to 0°C) minimize side reactions (e.g., ring-opening).

- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency in bromodifluoromethylation.

- Reaction monitoring : Use TLC or in-situ IR to track progress and terminate reactions at optimal conversion.

- Post-reaction purification : Column chromatography with gradient elution (hexane/EtOAc) isolates the product from byproducts (e.g., dehalogenated species) .

What analytical techniques resolve contradictions in spectroscopic data for bromodifluoromethyl-substituted cyclobutanones?

Level: Advanced

Methodological Answer:

Conflicts in NMR or MS data arise from:

- Diastereomerism : Use chiral HPLC or Mosher ester analysis to distinguish enantiomers.

- Dynamic effects : Variable-temperature NMR (VT-NMR) resolves signal splitting due to ring strain.

- X-ray crystallography : Provides definitive structural proof when NMR is inconclusive.

- Computational validation : DFT calculations (e.g., Gaussian) predict ¹⁹F chemical shifts to cross-verify experimental data .

How does the bromodifluoromethyl group affect the compound’s reactivity compared to other halogenated substituents?

Level: Advanced

Methodological Answer:

The –CF₂Br group exhibits unique reactivity:

- Electrophilicity : Stronger than –Cl or –F due to Br’s polarizability, facilitating nucleophilic substitutions.

- Steric effects : Bulkier than –CH₂F, altering transition-state geometry in cycloadditions.

- Fluorine-induced electronic effects : The electron-withdrawing –CF₂ group increases ketone electrophilicity, enhancing reactivity in conjugate additions.

- Comparative studies : Substituent-swapping experiments (e.g., replacing –CF₂Br with –CF₃ or –CH₂Br) reveal kinetic/thermodynamic differences in ring-opening reactions .

What strategies are effective in designing structurally analogous compounds to explore structure-activity relationships (SAR)?

Level: Advanced

Methodological Answer:

- Substituent variation : Replace –CF₂Br with –CF₂Cl, –CF₃, or –CH₂F to assess halogen/fluorine effects.

- Ring modification : Synthesize cyclopentanone or cyclohexanone analogs to study ring-size impact on strain and reactivity.

- Functional group interconversion : Convert the ketone to an ester or amide to modulate electronic properties.

- Bioisosteric replacement : Substitute –CF₂Br with –SO₂CF₃ to evaluate isosteric effects in biological assays.

- SAR validation : Use kinetic studies (e.g., Hammett plots) and computational docking (e.g., AutoDock) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.